molecular formula C21H18N4O6S2 B254682 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Numéro de catalogue B254682
Poids moléculaire: 486.5 g/mol
Clé InChI: OXICUXPTTKSVAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) that play a critical role in regulating cell division and proliferation. In

Mécanisme D'action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves the inhibition of this compound, specifically CDK2, CDK5, and CDK9. This compound play a critical role in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the ATP-binding site of this compound, preventing their activation and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells. The compound induces G1 cell cycle arrest, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is its potency and selectivity for this compound. The compound has shown to be effective at low concentrations, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility in water, which can make it challenging to work with in lab experiments.

Orientations Futures

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is its potential applications in combination therapy with other cancer drugs. The compound has shown synergistic effects with other chemotherapy drugs, such as paclitaxel and cisplatin. Another area of interest is the development of more water-soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, further studies are needed to explore the compound's potential applications in neurodegenerative diseases and other conditions.

Méthodes De Synthèse

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves several steps, including the condensation of 2-amino-3-chlorobenzoic acid with 2-aminothiophenol to form the benzothiazole intermediate. The intermediate is then reacted with 4-morpholinylsulfonyl chloride to form the sulfonamide group, followed by the coupling with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid to form the final product.

Applications De Recherche Scientifique

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been extensively studied for its potential applications in cancer therapy. This compound are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. The compound has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and suppressing tumor growth in animal models.

Propriétés

Formule moléculaire

C21H18N4O6S2

Poids moléculaire

486.5 g/mol

Nom IUPAC

2-(1,3-dioxoisoindol-2-yl)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O6S2/c26-18(12-25-19(27)14-3-1-2-4-15(14)20(25)28)23-21-22-16-6-5-13(11-17(16)32-21)33(29,30)24-7-9-31-10-8-24/h1-6,11H,7-10,12H2,(H,22,23,26)

Clé InChI

OXICUXPTTKSVAQ-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

SMILES canonique

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.